

Application Notes and Protocol for the Williamson Ether Synthesis of 3-Butoxyphenol

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Compound of Interest

Compound Name: **3-Butoxyphenol**

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Introduction

3-Butoxyphenol is a valuable chemical intermediate in the synthesis of a variety of organic molecules, finding applications in the development of pharmaceuticals and other specialty chemicals. Its structure, featuring a butyl ether group on a phenol ring, provides a versatile scaffold for further chemical modifications. The Williamson ether synthesis is a robust and widely used method for the preparation of ethers, including aryl ethers like **3-butoxyphenol**. This reaction proceeds via a nucleophilic substitution (S_N2) mechanism, where a phenoxide ion displaces a halide from an alkyl halide.

A primary challenge in the synthesis of **3-butoxyphenol** from resorcinol (1,3-dihydroxybenzene) is achieving selective mono-O-alkylation, as the presence of two hydroxyl groups can lead to the formation of the undesired 1,3-dibutoxybenzene byproduct. This protocol describes a method for the selective mono-alkylation of resorcinol with 1-bromobutane using a phase-transfer catalyst, which has been shown to be effective in maximizing the yield of the desired mono-ether product.

Reaction Scheme

The synthesis of **3-butoxyphenol** from resorcinol and 1-bromobutane proceeds as follows:

Data Presentation

The following table summarizes the key quantitative data for the synthesis of **3-butoxyphenol**.

Parameter	Value
Starting Materials	
Resorcinol Molar Mass	110.11 g/mol
1-Bromobutane Molar Mass	137.02 g/mol
Product	
3-Butoxyphenol Molar Mass	166.22 g/mol [1] [2]
Reaction Conditions	
Temperature	80 °C
Reaction Time	8 hours
Yield and Purity	
Expected Yield	~65-75%
Expected Purity	>96% (after purification)
Characterization	
¹ H NMR (CDCl ₃)	See Characterization Section
¹³ C NMR (CDCl ₃)	See Characterization Section
IR Spectrum	See Characterization Section

Experimental Protocol

This protocol is adapted from a procedure for the selective mono-methylation of resorcinol using a phase-transfer catalyst.

Materials and Reagents

- Resorcinol
- 1-Bromobutane

- Sodium hydroxide (NaOH)
- Tetrabutylammonium bromide (TBAB)
- Toluene
- Glacial acetic acid
- Diethyl ether
- Saturated sodium chloride solution (brine)
- Anhydrous magnesium sulfate ($MgSO_4$) or sodium sulfate (Na_2SO_4)
- Deionized water

Equipment

- Three-necked round-bottom flask
- Reflux condenser
- Dropping funnel
- Magnetic stirrer with heating mantle
- Separatory funnel
- Rotary evaporator
- Apparatus for column chromatography
- Standard laboratory glassware

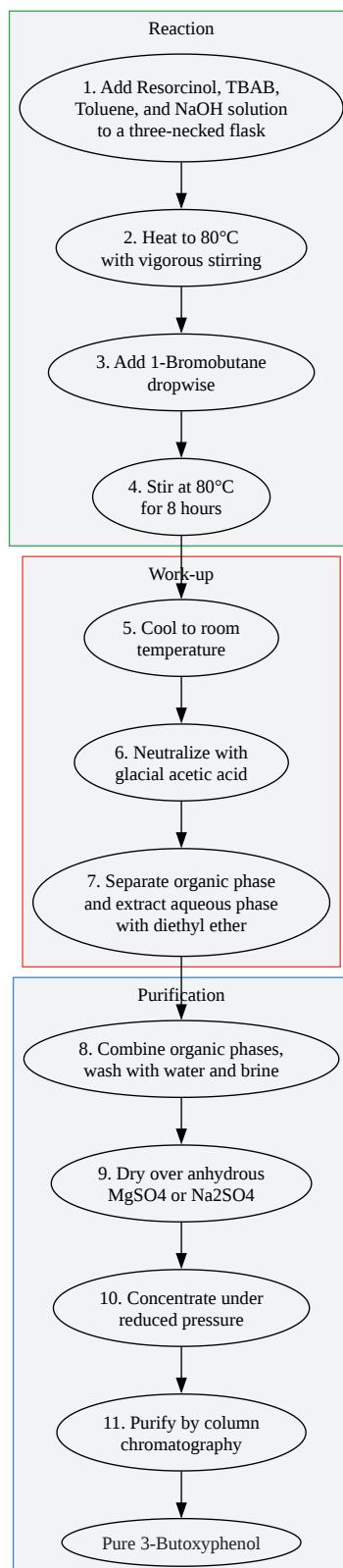
Procedure

- Reaction Setup: In a 250 mL three-necked flask equipped with a reflux condenser, a dropping funnel, and a magnetic stirrer, add resorcinol (11.0 g, 0.1 mol), tetrabutylammonium

bromide (0.5 g, as a phase-transfer catalyst), 50 mL of toluene, and 50 mL of a 2 mol/L aqueous sodium hydroxide solution.

- Reaction: Stir the mixture vigorously and heat to 80°C. Once the temperature has stabilized, add 1-bromobutane (16.4 g, 0.12 mol) dropwise from the dropping funnel over a period of 30 minutes. After the addition is complete, continue to stir the reaction mixture at 80°C for 8 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
- Work-up: After the reaction is complete, cool the mixture to room temperature. Carefully neutralize the reaction mixture by adding glacial acetic acid until it is weakly acidic. Transfer the mixture to a separatory funnel and separate the organic phase. Extract the aqueous phase with diethyl ether (2 x 25 mL).
- Purification: Combine the organic phases and wash them with deionized water and then with a saturated sodium chloride solution (brine). Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate. Filter to remove the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to remove the solvent.
- Isolation: The crude product, a mixture of **3-butoxyphenol**, unreacted resorcinol, and a small amount of 1,3-dibutoxybenzene, can be purified by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford pure **3-butoxyphenol**.

Mandatory Visualization

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Characterization Data

The identity and purity of the synthesized **3-butoxyphenol** can be confirmed by spectroscopic methods.

- **1H NMR (CDCl3):** The proton NMR spectrum is expected to show signals for the aromatic protons, the protons of the butyl chain, and the phenolic hydroxyl proton. The chemical shifts (δ) would be approximately: 0.96 (t, 3H, -CH3), 1.48 (m, 2H, -CH2-CH3), 1.75 (m, 2H, -O-CH2-CH2-), 3.93 (t, 2H, -O-CH2-), 5.0-6.0 (br s, 1H, -OH), 6.4-6.6 (m, 3H, Ar-H), 7.1-7.2 (m, 1H, Ar-H).[1]
- **13C NMR (CDCl3):** The carbon NMR spectrum should exhibit distinct signals for each carbon atom in the molecule. Expected chemical shifts (δ) are approximately: 13.8, 19.2, 31.3, 67.7, 101.8, 106.5, 107.4, 130.2, 156.4, 159.8 ppm.[1]
- **IR Spectroscopy (thin film or KBr pellet):** The infrared spectrum will show characteristic absorption bands. Key expected peaks include a broad O-H stretching band around 3300-3500 cm-1, C-H stretching bands for the alkyl chain and aromatic ring just below and above 3000 cm-1, respectively, C=C stretching bands for the aromatic ring in the 1450-1600 cm-1 region, and a strong C-O stretching band for the ether linkage around 1200-1250 cm-1.[3][4]

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